1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with a cyclopentyl group instead of a cycloheptyl group, leading to differences in chemical properties and reactivity.
1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine: Another similar compound with a cyclohexyl group, which may exhibit different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cycloheptyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-9-11(12)8-13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7,12H2,1H3 |
InChI Key |
PJQXKIWCLFQVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.